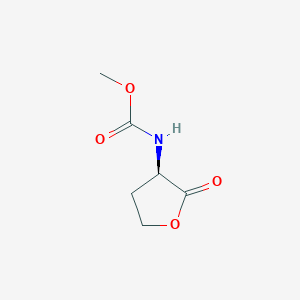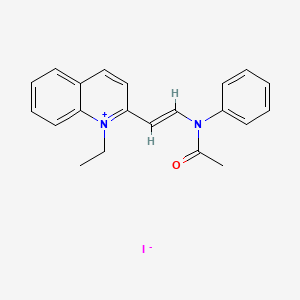
1-Ethyl-2-(2-(N-phenylacetamido)vinyl)quinolin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-2-(2-(N-phenylacetamido)vinyl)quinolin-1-ium iodide is a quinoline derivative with a complex structureThe molecular formula of this compound is C21H21IN2O, and it has a molecular weight of 444.316 g/mol .
準備方法
The synthesis of 1-Ethyl-2-(2-(N-phenylacetamido)vinyl)quinolin-1-ium iodide involves several steps. One common synthetic route includes the reaction of quinoline derivatives with phenylacetamide under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The product is then purified using techniques like recrystallization or chromatography .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .
化学反応の分析
1-Ethyl-2-(2-(N-phenylacetamido)vinyl)quinolin-1-ium iodide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the type of reaction and the reagents used .
科学的研究の応用
1-Ethyl-2-(2-(N-phenylacetamido)vinyl)quinolin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other quinoline derivatives, which are important in the development of new materials and catalysts.
作用機序
The mechanism of action of 1-Ethyl-2-(2-(N-phenylacetamido)vinyl)quinolin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
1-Ethyl-2-(2-(N-phenylacetamido)vinyl)quinolin-1-ium iodide can be compared with other similar quinoline derivatives, such as:
1-Ethyl-2-(2-phenylethenyl)quinolin-1-ium iodide: This compound has a similar structure but lacks the N-phenylacetamido group, which may result in different chemical and biological properties.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position, which can significantly alter their reactivity and biological activity.
特性
分子式 |
C21H21IN2O |
|---|---|
分子量 |
444.3 g/mol |
IUPAC名 |
N-[(E)-2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-N-phenylacetamide;iodide |
InChI |
InChI=1S/C21H21N2O.HI/c1-3-22-20(14-13-18-9-7-8-12-21(18)22)15-16-23(17(2)24)19-10-5-4-6-11-19;/h4-16H,3H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
LAVOWHBQXCDSEE-UHFFFAOYSA-M |
異性体SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)/C=C/N(C3=CC=CC=C3)C(=O)C.[I-] |
正規SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)C=CN(C3=CC=CC=C3)C(=O)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrole-2,5-dione, 1-[(4-iodophenyl)amino]-](/img/structure/B15208835.png)
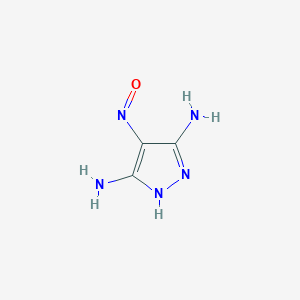
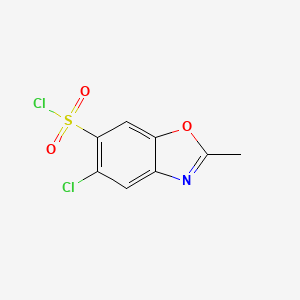
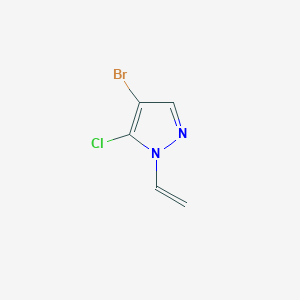
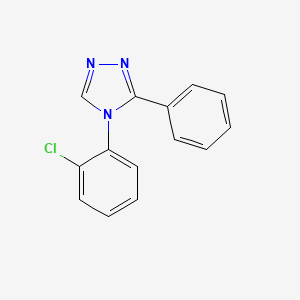
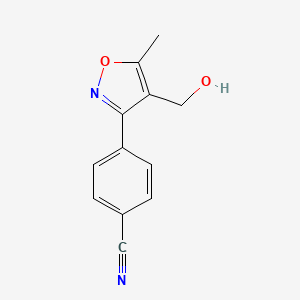
![2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid](/img/structure/B15208875.png)
![(3aS,4R,5S,6aR)-4-((Benzyloxy)methyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B15208885.png)
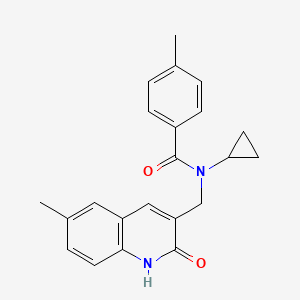
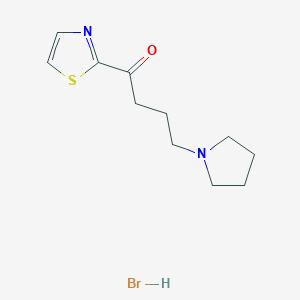

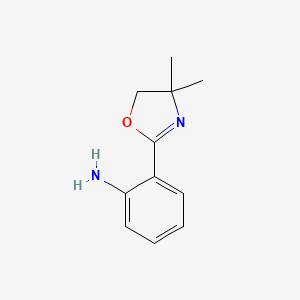
![4,6-Dimethoxy-2-methyl-3-[4-(trifluoromethyl)phenyl]-1-benzofuran](/img/structure/B15208905.png)
